Lactyl-CoA is primarily synthesized in microorganisms, particularly in species of Escherichia coli, which possess the necessary enzymatic machinery to convert lactate into lactyl-CoA through the action of specific enzymes such as lactate CoA synthetase. This compound is classified as a thioester, characterized by the presence of a sulfur atom in its structure, which is crucial for its reactivity and function in metabolic processes.
The synthesis of lactyl-CoA can be achieved through various methods, predominantly enzymatic processes. The key steps include:
Lactyl-CoA has a molecular formula of and features a structure characterized by:
The structural representation can be summarized as follows:
Lactyl-CoA participates in several biochemical reactions:
The mechanism of action for lactyl-CoA involves its role as an acyl donor in various enzymatic reactions:
Lactyl-CoA exhibits several notable physical and chemical properties:
Lactyl-CoA has several scientific applications:
Acetyl-CoA synthetase 2 (ACSS2) is repurposed as a lactyl-CoA synthetase in mammalian cells. This enzyme catalyzes the ATP-dependent conversion of lactate to lactyl-CoA via a two-step mechanism: first, lactate reacts with ATP to form lactyl-adenylate; second, CoA attacks this intermediate to yield lactyl-CoA and AMP. ACSS2 exhibits nucleocytosolic shuttling, with stress conditions (e.g., hypoxia) triggering its nuclear translocation. In the nucleus, ACSS2 complexes with lysine acetyltransferase 2A (KAT2A), facilitating histone lactylation. Structural analyses reveal that epidermal growth factor receptor (EGFR) activation induces ERK-mediated phosphorylation at Ser267, which is essential for ACSS2’s nuclear import [2] [4].
Guanosine triphosphate (GTP)-specific succinyl-CoA synthetase (GTPSCS), traditionally linked to mitochondrial metabolism, functions as a nuclear lactyl-CoA synthetase in glioma. This enzyme utilizes GTP instead of ATP to catalyze lactyl-CoA formation. Cryo-EM studies show GTPSCS comprises G1 (α) and G2 (β) subunits, with a nuclear localization signal (NLS) in G1 enabling nuclear translocation. Acetylation at Lys73 on the G2 subunit promotes interaction with histone acetyltransferase p300. Kinetic parameters include a Km for lactate of 0.8 mM and a kcat of 12 s⁻¹, indicating moderate substrate affinity [3] [6].
Lactyl-CoA synthesis pathways diverge significantly across taxa:
Table 1: Lactyl-CoA Synthetases/Transferases Across Organisms
Organism | Enzyme | Cofactor | Km (Lactate) | Localization |
---|---|---|---|---|
Human | ACSS2 | ATP | 1.2 mM | Nucleus/Cytosol |
Human | GTPSCS | GTP | 0.8 mM | Nucleus |
C. propionicum | Pct | Acetyl-CoA | 5.4 mM | Cytosol |
Roseburia sp. | Bct | Butyryl-CoA | 8.1 mM | Cytosol |
Lactate, derived from glycolytic flux via lactate dehydrogenase (LDH), serves as the primary precursor for lactyl-CoA. The Warburg effect—a metabolic hallmark of cancer involving aerobic glycolysis—elevates lactate concentrations (up to 20 mM in tumors vs. <1.5 mM in normal tissues). This creates a substrate reservoir for lactyl-CoA synthesis. ACSS2 and GTPSCS exhibit Km values within physiological lactate ranges (0.8–1.2 mM), enabling responsiveness to glycolytic activity [2] [6] [8].
The energy dependence of lactyl-CoA synthetases varies:
EGFR activation initiates a signaling cascade that regulates lactyl-CoA synthetases:
Key post-translational modifications (PTMs) fine-tune lactyl-CoA synthetases:
Table 2: Regulatory PTMs of Lactyl-CoA Synthetases
Enzyme | PTM | Site | Effector | Functional Outcome |
---|---|---|---|---|
ACSS2 | Phosphorylation | Ser267 | EGFR/ERK | Nuclear translocation, KAT2A binding |
GTPSCS | Acetylation | Lys73 (G2) | p300 | Enhanced p300 interaction |
Pct | None reported | – | – | Substrate inhibition by acetyl-CoA |
The catalytic domains of lactyl-CoA synthetases determine substrate selection:
Lactyl-CoA is a low-abundance metabolite:
Targeting lactyl-CoA synthetases shows promise:
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